2,4-Difluoro-6-(trifluoromethoxy)benzonitrile
Description
Properties
IUPAC Name |
2,4-difluoro-6-(trifluoromethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F5NO/c9-4-1-6(10)5(3-14)7(2-4)15-8(11,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQOCTIYNSNFMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)C#N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Fluorination and Nucleophilic Substitution Approach
Overview:
This method involves starting from a suitably substituted aromatic precursor, such as 2,4-difluorobenzonitrile , followed by electrophilic or nucleophilic fluorination to introduce the trifluoromethoxy group at the 6-position.
- Preparation of 2,4-difluorobenzonitrile via chlorination and fluorination.
- Introduction of trifluoromethoxy group using electrophilic trifluoromethylating reagents, such as trifluoromethyl iodide (CF₃I) or trifluoromethanesulfonic anhydride, in the presence of suitable nucleophiles or catalysts.
Research Findings:
Patents indicate that fluorination of aromatic rings with alkali metal fluorides (e.g., potassium fluoride) in the presence of phase transfer catalysts under elevated temperatures can yield fluorinated intermediates. The trifluoromethoxy group can be introduced via nucleophilic substitution using trifluoromethoxide ion generated in situ.
Aryl Nitrile Synthesis via Sandmeyer-Type Reactions
Overview:
This classical approach involves synthesizing the nitrile derivative through diazotization of amino precursors followed by Sandmeyer reactions with copper cyanide.
- Step 1: Nitration of suitable aromatic amines to obtain amino derivatives.
- Step 2: Diazotization of amino groups to diazonium salts.
- Step 3: Copper-catalyzed substitution with copper cyanide to install the nitrile group.
Research Data:
Patents describe that starting from 2,4,5-trifluoroaniline , diazotization followed by cyanide substitution can produce the desired benzonitrile. This method is advantageous for high purity but often requires careful control of reaction conditions to minimize by-products.
Fluorination of Precursors Using Elemental Fluorine or Fluorinating Agents
Overview:
Fluorination of aromatic compounds with elemental fluorine or specialized reagents like diethylaminosulfur trifluoride (DAST) can yield the trifluoromethoxy derivatives.
- Use of elemental fluorine at low temperatures to selectively fluorinate the aromatic ring.
- Alternatively, employing nucleophilic trifluoromethoxy transfer reagents under controlled conditions.
Research Findings:
Recent studies demonstrate that fluorination of precursors such as 2,4-difluorobenzonitrile with elemental fluorine, followed by trifluoromethoxy substitution, can produce the target compound with moderate to high yields.
Multistep Synthesis via Aromatic Substitution and Functional Group Interconversions
| Step | Description | Conditions | References |
|---|---|---|---|
| 1 | Synthesis of 2,4-difluorobenzonitrile | Chlorination, fluorination | Patent CA2090768A, Patent EP0433124A1 |
| 2 | Introduction of trifluoromethoxy group | Nucleophilic substitution with trifluoromethoxide | Patent CA2090768A, Recent literature |
| 3 | Final nitrile functionalization | Diazotization and cyanide substitution | Patent CA2090768A, Patent US6399807B1 |
Note:
This multistep approach allows precise control over regioselectivity and fluorination but requires rigorous purification protocols.
Catalytic Fluorination Using Transition Metal Catalysts
Recent research indicates that transition metal catalysis, especially copper-based systems, can facilitate aromatic fluorination and trifluoromethoxy substitution under mild conditions.
Summary Data Table of Preparation Methods
Notes & Considerations
- The choice of method depends on the available starting materials, desired yield, and purity.
- Handling of fluorinating reagents and elemental fluorine requires specialized equipment and safety protocols.
- Recent advances favor catalytic and multistep approaches for better regioselectivity and environmental safety.
The preparation of 2,4-Difluoro-6-(trifluoromethoxy)benzonitrile is feasible through multiple pathways, primarily involving aromatic fluorination, nitrile formation via diazotization, and trifluoromethoxy group introduction via nucleophilic substitution or fluorination techniques. The most efficient and scalable methods, as evidenced by patents and recent research, involve initial synthesis of fluorinated benzonitriles followed by regioselective trifluoromethoxy substitution under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-6-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the aromatic ring can be replaced by nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Coupling Reactions: It can be involved in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium hydroxide (KOH) in methanol or ethanol.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Pharmaceutical Applications
Fluorinated Pharmaceuticals:
The incorporation of fluorine into drug molecules can enhance their biological activity and metabolic stability. 2,4-Difluoro-6-(trifluoromethoxy)benzonitrile is utilized as a building block in the synthesis of fluorinated pharmaceutical compounds. Its unique electronic properties contribute to the improved efficacy of drugs by influencing their interactions with biological targets.
Case Study: Antiviral Agents
Research has shown that fluorinated compounds can exhibit potent antiviral activities. For instance, derivatives of this compound have been investigated for their potential use in developing antiviral agents against diseases like influenza and HIV. The trifluoromethoxy group enhances lipophilicity, facilitating better cell membrane penetration .
Agrochemical Applications
Pesticide Development:
this compound serves as an important intermediate in the synthesis of various agrochemicals, particularly herbicides and insecticides. Its fluorinated structure contributes to the potency and selectivity of these compounds, making them effective against a wide range of pests while minimizing environmental impact .
Case Study: Herbicide Synthesis
In a study focused on the synthesis of new herbicides, researchers utilized this compound as a key intermediate. The resulting herbicides demonstrated enhanced efficacy compared to non-fluorinated analogs, highlighting the importance of fluorination in agrochemical development .
Material Science Applications
Polymer Chemistry:
The compound is also explored for its potential applications in polymer chemistry. Fluorinated compounds are known to impart desirable properties such as increased thermal stability and chemical resistance to polymers. This compound can be used to create specialty polymers with tailored properties for specific applications .
Case Study: Coatings and Films
Research into fluoropolymer coatings has indicated that incorporating this compound can enhance the durability and hydrophobicity of films used in various industrial applications. These coatings are particularly useful in environments that require resistance to solvents and high temperatures.
Summary Table of Applications
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Pharmaceuticals | Antiviral agents | Enhanced biological activity |
| Agrochemicals | Herbicide synthesis | Improved efficacy and selectivity |
| Material Science | Specialty polymers | Increased thermal stability |
Mechanism of Action
The mechanism by which 2,4-Difluoro-6-(trifluoromethoxy)benzonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Substitution Pattern and Electronic Effects
Table 1: Structural and Electronic Comparisons
Key Observations :
- Electron-Withdrawing Capacity: The trifluoromethoxy group (-OCF₃) and fluorine substituents in the target compound create a stronger electron-deficient aromatic ring compared to chloro or methylphenoxy analogs, enhancing its reactivity in nucleophilic substitution or cross-coupling reactions .
Reactivity Insights :
- The target compound’s fluorine atoms facilitate nucleophilic aromatic substitution (SNAr) but may compete with the nitrile group in reactions requiring regioselectivity .
- In contrast, 5-amino-2-(trifluoromethoxy)benzonitrile’s NH₂ group enables Schiff base formation or urea coupling, expanding its utility in medicinal chemistry .
Critical Differences :
- Pharmaceutical Utility: The target compound’s fluorine density enhances metabolic stability in drug candidates compared to non-fluorinated analogs .
- Photocatalytic Utility : 4-(Trifluoromethoxy)benzonitrile outperforms the target compound in fluorophosgene generation due to optimized fragmentation kinetics .
Biological Activity
Overview
2,4-Difluoro-6-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula CHFNO. Its structure includes both difluoro and trifluoromethoxy groups attached to a benzonitrile core, which endows it with unique chemical properties that are of significant interest in biological research and medicinal chemistry.
The compound is characterized by its ability to participate in various chemical reactions, including nucleophilic substitutions, oxidation-reduction processes, and cross-coupling reactions. The presence of fluorine atoms enhances its binding affinity to biological targets, making it a suitable candidate for drug design and enzyme inhibition studies.
In medicinal chemistry, the mechanism of action typically involves binding to specific molecular targets such as enzymes or receptors. This interaction can modulate the activity of these targets, potentially leading to therapeutic effects against various diseases.
Biological Activity
Research has indicated that this compound exhibits promising biological activity in several areas:
- Antimicrobial Activity : The compound has been explored for its potential as an antimicrobial agent. Studies suggest that its structural features may enhance its efficacy against certain bacterial strains.
- Anticancer Properties : Preliminary investigations indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has shown activity against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. This inhibition can lead to decreased proliferation of pathogenic cells, particularly in cancer and infectious diseases .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Anticancer Efficacy : In a study focusing on various synthesized compounds, this compound was tested against multiple cancer cell lines. The results indicated that it demonstrated significant cytotoxicity with IC values comparable to established chemotherapeutic agents .
- Enzyme Targeting : Research involving enzyme assays revealed that the compound effectively inhibited key enzymes related to cancer metabolism. This suggests potential applications in targeted cancer therapies .
- Comparative Analysis : When compared to similar compounds lacking the trifluoromethoxy group, this compound exhibited enhanced biological activity due to its unique electronic properties imparted by the fluorinated groups .
Table 1: Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against select bacterial strains | |
| Anticancer | Cytotoxicity against MCF-7 and MEL-8 | |
| Enzyme Inhibition | Inhibits key metabolic enzymes |
Table 2: IC Values for Cancer Cell Lines
Q & A
Basic: What synthetic methodologies are most effective for preparing 2,4-Difluoro-6-(trifluoromethoxy)benzonitrile?
Answer:
The synthesis of fluorinated benzonitriles often involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. For this compound, key steps include:
- Fluorination : Use of anhydrous KF or CsF in polar aprotic solvents (e.g., DMF) under controlled temperatures (80–120°C) to introduce fluorine atoms regioselectively .
- Trifluoromethoxy introduction : Reaction with trifluoromethylating agents (e.g., CF3O− sources) under inert atmospheres. Copper-mediated coupling can enhance selectivity .
- Nitrile formation : Conversion of aryl halides to nitriles via Rosenmund-von Braun reaction with CuCN or Pd-catalyzed cyanation .
Validation : Monitor intermediates via NMR to track regiochemistry and purity .
Advanced: How do electron-withdrawing substituents influence the compound’s reactivity in cross-coupling reactions?
Answer:
The trifluoromethoxy (-OCF) and fluorine substituents create a strong electron-deficient aromatic ring, which:
- Enhances oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) due to increased electrophilicity at the para position .
- Affects reaction rates : Competitive deactivation via resonance effects may require elevated temperatures or stronger bases (e.g., CsCO) .
Methodological Insight : Computational DFT studies can map charge distribution to predict reactive sites. Transient spectroscopy (e.g., UV-vis) may reveal charge-transfer complexes during photoredox reactions .
Basic: What spectroscopic techniques are optimal for structural characterization?
Answer:
- NMR : Critical for confirming fluorine and trifluoromethoxy group positions. Chemical shifts for -OCF typically appear at δ -58 to -60 ppm .
- IR Spectroscopy : The nitrile (C≡N) stretch appears near 2220–2240 cm; trifluoromethoxy C-O-C vibrations at 1250–1300 cm .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]) and fragmentation patterns (e.g., loss of -OCF or F).
Advanced: What mechanistic role does fluorophosgene play in the compound’s decomposition under photocatalytic conditions?
Answer:
Under visible-light photocatalysis, single-electron reduction of the nitrile group can trigger fragmentation into fluorophosgene (COF) and benzonitrile derivatives. This occurs via:
- Radical anion intermediate : Generated via organic photosensitizers (e.g., eosin Y), leading to C-CN bond cleavage .
- Detection : Fluorophosgene is indirectly identified via NMR by trapping with alcohols to form carbonate byproducts .
Implications : Decomposition pathways must be controlled in reactions requiring anhydrous conditions.
Basic: How can researchers ensure purity and stability during storage?
Answer:
- Purification : Use silica gel chromatography with hexane/ethyl acetate gradients. Confirm purity via HPLC (C18 column, MeOH/HO mobile phase) .
- Storage : Store under argon at -20°C in amber vials to prevent hydrolysis of -OCF or nitrile groups.
Advanced: What computational insights exist regarding electronic effects on reactivity?
Answer:
- DFT Calculations : Predict electrophilic aromatic substitution (EAS) sites. For this compound, the meta position to -OCF shows highest electron deficiency .
- Hammett Parameters : The -OCF group has a σ value of +0.35, significantly activating the ring toward nucleophilic attack .
Advanced: What challenges arise in regioselective functionalization of this compound?
Answer:
- Competing Reactivity : Fluorine and -OCF groups direct substituents to specific positions. For example, electrophilic substitution favors the 5-position (ortho to fluorine, meta to -OCF) .
- Mitigation : Use steric directing groups (e.g., bulky boronic acids in Suzuki couplings) or Lewis acids (e.g., BF) to modulate regioselectivity .
Basic: What solvents are compatible with this compound in reaction setups?
Answer:
- Polar aprotic solvents : DMF, DMSO, or acetonitrile for SNAr reactions.
- Avoid protic solvents : Methanol/water mixtures may hydrolyze -OCF over time .
- Low solubility : In nonpolar solvents (hexane), sonication or heating (40–60°C) improves dissolution .
Advanced: How is photocatalysis applied to generate reactive intermediates from this compound?
Answer:
- Photoredox catalysis : Organic dyes (e.g., Ru(bpy)) or eosin Y promote single-electron transfer (SET), enabling C-CN bond cleavage to release COF .
- Applications : In situ-generated COF synthesizes carbamates or ureas via cyclization with amines .
Advanced: How can researchers analyze and mitigate byproduct formation in reactions?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
